BI-6901
Description
BI-6901 is a potent and selective antagonist of the C-C chemokine receptor 10 (CCR10), with a pIC₅₀ of 9.0 in CHO-K cells stably transfected with human CCR10 and aequorin . It exhibits high selectivity over other G-protein-coupled receptors (GPCRs), including chemokine receptors such as CCR1, CCR2, CCR3, and CCR5 . This compound demonstrates dose-dependent anti-inflammatory effects in murine 2,4-dinitrofluorobenzene (DNFB)-induced contact hypersensitivity models, achieving 60–85% efficacy comparable to anti-CCL27 antibody treatment . Pharmacokinetic (PK) studies reveal high plasma protein binding (99%) and rapid clearance, necessitating high subcutaneous doses (100 mg/kg twice daily) to maintain plasma concentrations above the IC₅₀ in mice .
Properties
CAS No. |
2040401-92-9 |
|---|---|
Molecular Formula |
C23H27N5O3S |
Molecular Weight |
453.56 |
IUPAC Name |
N-[(2R)-4-(2-Cyanopyrrol-1-yl)-1-(4-methylpiperidin-1-yl)-1-oxobutan-2-yl]-1H-indole-4-sulfonamide |
InChI |
InChI=1S/C23H27N5O3S/c1-17-8-13-28(14-9-17)23(29)21(10-15-27-12-3-4-18(27)16-24)26-32(30,31)22-6-2-5-20-19(22)7-11-25-20/h2-7,11-12,17,21,25-26H,8-10,13-15H2,1H3/t21-/m1/s1 |
InChI Key |
BRJXJOWXAFLRTE-OAQYLSRUSA-N |
SMILES |
O=S(C1=CC=CC2=C1C=CN2)(N[C@H](CCN3C(C#N)=CC=C3)C(N4CCC(C)CC4)=O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BI-6901; BI6901; BI 6901; eut-22; eut22; eut 22 |
Origin of Product |
United States |
Preparation Methods
The synthesis of BI-6901 involves several steps, including the formation of key intermediates and the final coupling reactions. The detailed synthetic routes and reaction conditions are proprietary to Boehringer Ingelheim, the company that developed this compound. it is known that the preparation involves the use of advanced organic synthesis techniques to achieve the desired selectivity and potency .
Chemical Reactions Analysis
BI-6901 undergoes various types of chemical reactions, including:
Oxidation: This reaction is typically carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions are performed using reagents like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones .
Scientific Research Applications
BI-6901 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the chemokine receptor CCR10 and its role in various chemical pathways.
Biology: Helps in understanding the biological functions of CCR10 in epithelial tissues and immune cells.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory diseases and conditions involving epithelial immunity.
Industry: Utilized in the development of new anti-inflammatory drugs and therapies
Mechanism of Action
BI-6901 exerts its effects by selectively inhibiting the chemokine receptor CCR10. This receptor is involved in the regulation of immune cell trafficking and epithelial immunity. By blocking CCR10, this compound prevents the binding of its natural ligands, such as CCL27, thereby inhibiting downstream signaling pathways that lead to inflammation and immune responses .
Comparison with Similar Compounds
Selectivity and Target Engagement
BI-6901 vs. Other CCR Antagonists
Key Findings :
In Vivo Efficacy and Pharmacokinetics
Anti-Inflammatory Activity in Murine Models
Key Findings :
- This compound’s efficacy in skin inflammation models parallels biologics (e.g., anti-CCL27 antibodies) but requires frequent dosing due to rapid clearance .
- In contrast, CCR3 antagonists like SB328437 show superior efficacy in neutrophil extracellular trap (NET) formation assays, underscoring pathway-specific differences .
Key Findings :
- This compound’s high solubility in DMSO facilitates formulation but its rapid hepatic clearance limits oral bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
